3-tert-Butoxymethylphenylboronic acid
Overview
Description
3-tert-Butoxymethylphenylboronic acid: is an organic boronic acid derivative with the molecular formula C11H17BO3. It is characterized by the presence of a phenyl ring substituted with a tert-butoxymethyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenylboronic acid is protected using a tert-butyl group to form the tert-butoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Sodium hydroxide or potassium carbonate are commonly used bases.
Solvents: Tetrahydrofuran, dimethyl sulfoxide, and water are frequently used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
3-tert-Butoxymethylphenylboronic acid has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-tert-Butoxymethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxymethyl group, making it less sterically hindered.
4-tert-Butylphenylboronic Acid: Contains a tert-butyl group directly attached to the phenyl ring, differing in steric and electronic properties.
2-tert-Butoxymethylphenylboronic Acid: Similar structure but with the tert-butoxymethyl group in a different position on the phenyl ring
Uniqueness
3-tert-Butoxymethylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where steric hindrance and electronic effects play a crucial role in the reaction outcome .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAQNVFGBHTNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396234 | |
Record name | 3-tert-Butoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858364-78-0 | |
Record name | 3-tert-Butoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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